molecular formula C11H22O2Si B2857870 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one CAS No. 939775-62-9

3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one

Cat. No.: B2857870
CAS No.: 939775-62-9
M. Wt: 214.38
InChI Key: URWSISGQYMLJFS-UHFFFAOYSA-N
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Description

3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features a cyclobutanone ring substituted with a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired silyl ether .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.

    Substitution: The TBDMS group can be selectively removed under acidic conditions to yield the free hydroxyl compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic conditions using reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are employed to remove the TBDMS group.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Cyclobutanol derivatives.

    Substitution: Free hydroxyl compounds.

Scientific Research Applications

3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of α-chiral ether derivatives.

    Biology: The compound’s derivatives are used in the study of enzyme mechanisms and metabolic pathways.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one involves its ability to act as a protecting group for hydroxyl functionalities. The TBDMS group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic procedures. Upon deprotection, the free hydroxyl group can participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    3-[(Tert-butyldimethylsilyl)oxy]propanal: Another TBDMS-protected compound used in organic synthesis.

    (Tert-butyldimethylsilyl)acetaldehyde: A versatile reagent in synthetic glycobiology.

    Tert-butyldimethylsilanol: Used as a silylating agent for the protection of hydroxyl groups.

Uniqueness

3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one is unique due to its cyclobutanone ring structure, which imparts distinct reactivity compared to other TBDMS-protected compounds. This uniqueness makes it a valuable intermediate in the synthesis of complex molecules and bioactive compounds.

Properties

IUPAC Name

3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-8-9-6-10(12)7-9/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWSISGQYMLJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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